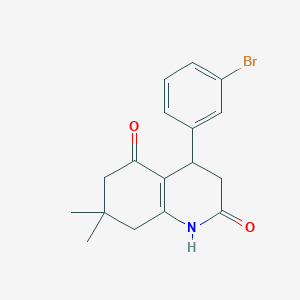![molecular formula C23H28N2O5S B4553208 2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4553208.png)
2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Overview
Description
2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane carboxylic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the thiophene ring, followed by the introduction of the ethyl and methyl groups. The methoxyphenyl group is then attached through a carbamoylation reaction. The final step involves the formation of the cyclohexane carboxylic acid core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that could be explored for potential therapeutic applications.
Medicine: Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)benzoic acid
- 2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)propanoic acid
Uniqueness
What sets 2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid apart from similar compounds is its unique combination of functional groups and the cyclohexane carboxylic acid core. This structure may confer specific properties that make it particularly useful in certain applications, such as increased stability or specific biological activity.
Properties
IUPAC Name |
2-[[4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-4-14-13(2)31-22(25-20(26)15-9-5-6-10-16(15)23(28)29)19(14)21(27)24-17-11-7-8-12-18(17)30-3/h7-8,11-12,15-16H,4-6,9-10H2,1-3H3,(H,24,27)(H,25,26)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIRNXQAYYDAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3CCCCC3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide](/img/structure/B4553126.png)


![6-(4-Methylpiperazin-1-yl)-3-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4553150.png)
![N-(4-FLUOROPHENETHYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE](/img/structure/B4553156.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4553166.png)

![2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4553193.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4553201.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4553202.png)
![2-chloro-N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide](/img/structure/B4553204.png)
![DIETHYL 5-[(2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B4553216.png)
![dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate](/img/structure/B4553230.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4553232.png)
